molecular formula C12H11NO4 B2873704 6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid CAS No. 2241130-61-8

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid

Cat. No. B2873704
CAS RN: 2241130-61-8
M. Wt: 233.223
InChI Key: IQCUUFQFUHSHOP-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The methoxycarbonyl group (-COOCH3) is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using Suzuki-Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of an indole core, with a methoxycarbonyl group attached at the 6-position and a carboxylic acid group at the 2-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the ester group (-COOCH3) would likely make the compound polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthesis Routes and Derivatives

A new synthesis route for indolecarboxylic acids, including derivatives similar to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, showcases the compound's role as an intermediate in the synthesis of pharmacologically relevant molecules. This method highlights the compound's utility in creating indole derivatives with potential biological activities, emphasizing its importance in drug discovery and development (Kasahara et al., 2007).

Conformationally Constrained Tryptophan Derivatives

Research into the synthesis of novel tryptophan derivatives incorporates structures closely related to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid. These efforts aim to limit the conformational flexibility of tryptophan side chains for peptide and peptoid conformation studies, demonstrating the compound's significance in advancing our understanding of protein structure and function (Horwell et al., 1994).

Spectroscopic Profiling for Biological Activities

Spectroscopic and computational studies of methyl 5-methoxy-1H-indole-2-carboxylate, a close analogue of 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, offer insights into its potential as a precursor to biologically active molecules. These studies explore the electronic nature and reactivity of the molecule, shedding light on its potential applications in designing drugs with optimized properties (Almutairi et al., 2017).

Anti-inflammatory and Antioxidant Properties

Research into indole derivatives, including those structurally related to 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, has identified compounds with significant anti-inflammatory activities. These findings support the compound's potential in developing new therapeutics for inflammation-related disorders. Additionally, studies on the antioxidant properties of similar compounds contribute to understanding their role in mitigating oxidative stress (Nakkady et al., 2000).

Structural Studies and Drug Design

The structural analysis of tryptophan metabolites, including derivatives of 6-(methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid, provides valuable insights into drug design. By understanding the molecular structure and properties of these compounds, researchers can better design drugs targeting specific biological pathways or diseases (Sakaki et al., 1975).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in the case of drug molecules, the mechanism of action often involves interaction with biological macromolecules, leading to a change in physiological function .

Safety and Hazards

While specific safety and hazard data for this compound are not available, handling of similar organic compounds requires precautions. They may cause skin and eye irritation, and may be harmful if inhaled or ingested .

properties

IUPAC Name

6-methoxycarbonyl-4-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-6-3-7(12(16)17-2)4-9-8(6)5-10(13-9)11(14)15/h3-5,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCUUFQFUHSHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(N2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Methoxycarbonyl)-4-methyl-1H-indole-2-carboxylic acid

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